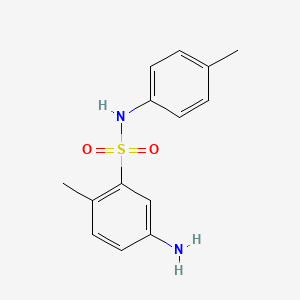
4-Amino-N-(p-tolyl)toluene-2-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(p-tolyl)toluene-2-sulphonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide can be achieved through several methods. One common approach involves the sulfonylation of amines. This process typically uses sulfonyl chlorides and amines under mild conditions to produce sulfonamides in excellent yields . Another method involves the use of sulfonic acids or their sodium salts under microwave irradiation, which has shown good functional group tolerance and high yields . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-Amino-N-(p-tolyl)toluene-2-sulphonamide undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Substitution: This compound can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
4-Amino-N-(p-tolyl)toluene-2-sulphonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-(p-tolyl)toluene-2-sulphonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .
Comparison with Similar Compounds
4-Amino-N-(p-tolyl)toluene-2-sulphonamide can be compared with other sulfonamides, such as:
p-Toluenesulfonamide: Similar in structure but lacks the amino group, which can affect its reactivity and applications.
Sulfanilamide: Another sulfonamide with a simpler structure, commonly used as an antibiotic.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83763-51-3 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-amino-2-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-7-13(8-4-10)16-19(17,18)14-9-12(15)6-5-11(14)2/h3-9,16H,15H2,1-2H3 |
InChI Key |
VZZGFQREUXMKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


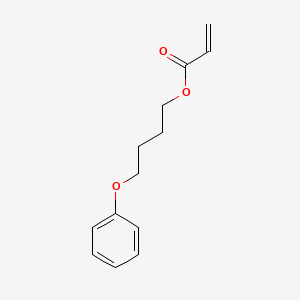
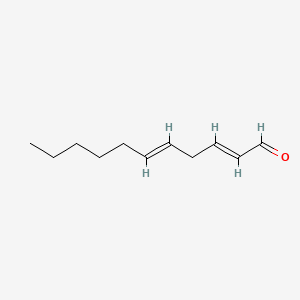
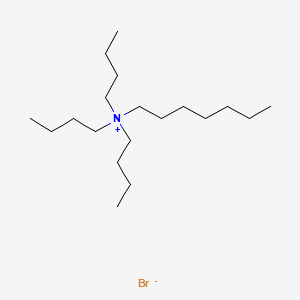
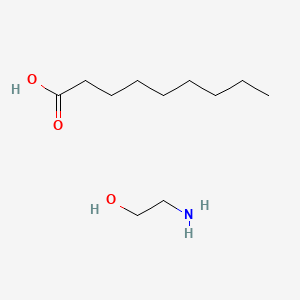
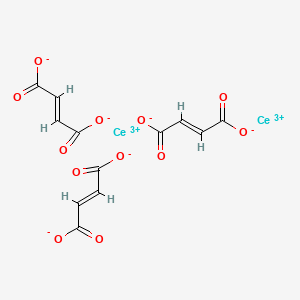
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)

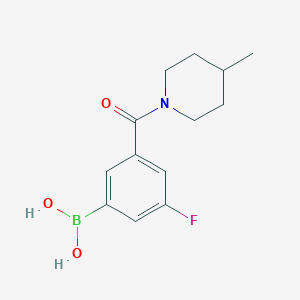

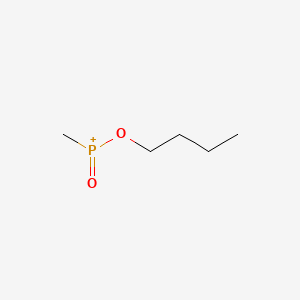
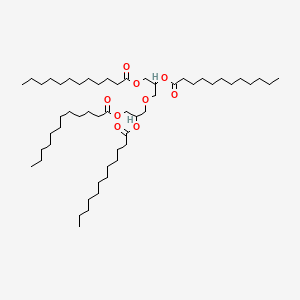
![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)


